17-Beta-Estradiol-3,17-beta-sulfate
Overview
Description
Preparation Methods
Estradiol disulfate can be synthesized through the sulfation of estradiol. The process involves the reaction of estradiol with sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent . The reaction conditions typically require controlled temperatures and specific reaction times to ensure the formation of the disulfate ester. Industrial production methods may involve similar sulfation reactions but on a larger scale, with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Estradiol disulfate undergoes various chemical reactions, including:
Hydrolysis: Estradiol disulfate can be hydrolyzed to estradiol and sulfuric acid under acidic or enzymatic conditions.
Oxidation: It can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include acids, bases, and specific enzymes like sulfatases. The major products formed from these reactions are typically estradiol and its derivatives .
Scientific Research Applications
Estradiol disulfate has several scientific research applications:
Chemistry: It is used in studies related to estrogen metabolism and the synthesis of estrogen derivatives.
Biology: Researchers study its role in estrogen signaling pathways and its effects on cellular functions.
Medicine: It is investigated for its potential therapeutic applications in hormone replacement therapy and its role in diseases related to estrogen deficiency.
Mechanism of Action
Estradiol disulfate exerts its effects by interacting with estrogen receptors, although its binding affinity is significantly lower than that of estradiol . It can be converted back to estradiol by the action of sulfatase enzymes, which then binds to estrogen receptors and modulates gene expression and cellular functions. The molecular targets and pathways involved include the estrogen receptor alpha and beta, which play crucial roles in various physiological processes .
Comparison with Similar Compounds
Estradiol disulfate is similar to other estrogen sulfates such as estradiol 3-sulfate and estradiol 17β-sulfate. it is unique due to its disulfate structure, which affects its binding affinity and biological activity. Similar compounds include:
Estradiol 3-sulfate: A mono-sulfate ester of estradiol with higher binding affinity to estrogen receptors.
Estradiol 17β-sulfate: Another mono-sulfate ester with distinct biological properties.
Estrone sulfate: A related estrogen sulfate with different metabolic and physiological roles.
Estradiol disulfate’s uniqueness lies in its dual sulfate groups, which influence its solubility, stability, and interaction with enzymes and receptors.
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O8S2/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24)/t14-,15-,16+,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLAJGAMHNQZIY-ZBRFXRBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 17-Beta-Estradiol-3,17-beta-sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3233-70-3 | |
Record name | Estradiol 3,17-disulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3233-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estradiol 3,17-disulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17β-Estradiol disulfate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3WLQ8DVX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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